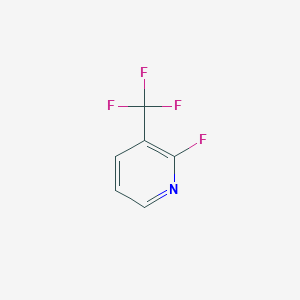
UK 370106
Übersicht
Beschreibung
UK 370106 ist ein potenter und hochspezifischer Inhibitor der Matrixmetalloproteinase-3 (MMP-3) und der Matrixmetalloproteinase-12 (MMP-12). Es hat eine signifikante Wirksamkeit bei der Hemmung dieser Enzyme gezeigt, mit einem IC50-Wert von 23 Nanomolar für MMP-3 und 42 Nanomolar für MMP-12 . Diese Verbindung zeichnet sich insbesondere durch ihre hohe Selektivität aus, da sie über 1200-mal potenter gegen MMP-3 und MMP-12 ist als andere Matrixmetalloproteinasen wie MMP-1, MMP-2, MMP-9 und MMP-14 .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung der Kernstruktur: Dies beinhaltet den Aufbau des Hexansäure-Grundgerüsts.
Einführung funktioneller Gruppen: Verschiedene funktionelle Gruppen werden eingeführt, um die Selektivität und Potenz der Verbindung zu verbessern.
Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, würden aber wahrscheinlich die Skalierung des Laborsyntheseprozesses, die Optimierung der Reaktionsbedingungen und die Sicherstellung einer gleichmäßigen Qualität und Ausbeute umfassen.
Wirkmechanismus
Target of Action
UK 370106, also known as ®-3-((S)-1-((S)-2-Methoxy-1-phenylethylamino)-3,3-dimethyl-1-oxobutan-2-ylcarbamoyl)-6-(2-methylbiphenyl-4-YL)hexanoic acid, is a potent and highly selective inhibitor of Matrix Metalloproteinase-3 (MMP-3) and Matrix Metalloproteinase-12 (MMP-12) . These enzymes play a crucial role in the degradation of extracellular matrix proteins, which is a key process in tissue remodeling and wound healing .
Mode of Action
This compound interacts with its targets, MMP-3 and MMP-12, by binding to their active sites and inhibiting their enzymatic activity . This results in the prevention of the cleavage of fibronectin, a key component of the extracellular matrix .
Biochemical Pathways
The inhibition of MMP-3 and MMP-12 by this compound affects the degradation of the extracellular matrix, particularly the cleavage of fibronectin . This can impact various biochemical pathways related to tissue remodeling and wound healing .
Result of Action
The inhibition of MMP-3 and MMP-12 by this compound leads to the reduction of fibronectin cleavage, thereby potentially influencing the process of tissue remodeling and wound healing . It has been observed that this compound has little effect on keratinocyte migration in vitro .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy in wound healing may vary depending on the specific conditions of the wound environment . .
Biochemische Analyse
Biochemical Properties
UK 370106 interacts with the enzymes MMP-3 and MMP-12, inhibiting their activity . The IC50 values for MMP-3 and MMP-12 are 23 nM and 42 nM respectively . This means that this compound is highly effective at inhibiting these enzymes, even at low concentrations.
Cellular Effects
This compound has been shown to inhibit the cleavage of fibronectin by MMP-3 . Fibronectin is a protein involved in cell adhesion and migration, so this inhibition could potentially affect these cellular processes. This compound has been found to have little effect on keratinocyte migration in vitro .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the active sites of MMP-3 and MMP-12, inhibiting their ability to cleave their substrate proteins . This inhibition can prevent the breakdown of extracellular matrix components, which is a key process in the development of chronic dermal ulcers .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to be stable and effective over time . It is cleared rapidly from plasma but slowly from dermal tissue, suggesting that it may have long-term effects on cellular function in the skin .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. Given its high selectivity for MMP-3 and MMP-12, it is likely that its effects would vary with dosage, with higher doses potentially leading to greater inhibition of these enzymes .
Metabolic Pathways
As an inhibitor of MMP-3 and MMP-12, it could potentially affect the breakdown of extracellular matrix components, which is a key process in many metabolic pathways .
Transport and Distribution
Given its lipophilic nature, it is likely that it can easily cross cell membranes and distribute throughout tissues .
Subcellular Localization
As a small molecule inhibitor, it is likely that it can diffuse throughout the cell and interact with its target enzymes wherever they are located .
Vorbereitungsmethoden
The synthesis of UK 370106 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the construction of the hexanoic acid backbone.
Introduction of functional groups: Various functional groups are introduced to enhance the selectivity and potency of the compound.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity.
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent quality and yield.
Analyse Chemischer Reaktionen
UK 370106 durchläuft hauptsächlich Hemmungsreaktionen mit Matrixmetalloproteinasen. Die Verbindung zeigt keine signifikante Aktivität gegen andere Zinkmetalloproteinasen wie PCP und TACE . Die wichtigsten Reaktionen umfassen:
Hemmung von MMP-3 und MMP-12: This compound hemmt die Spaltung von Fibronectin durch MMP-3 mit einem IC50-Wert von 320 Nanomolar.
Fehlen einer Aktivität gegen andere Metalloproteinasen: Die Verbindung zeigt eine minimale Aktivität gegen MMP-2, MMP-7, MMP-8, MMP-9 und MMP-14.
Wissenschaftliche Forschungsanwendungen
UK 370106 hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin:
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung von Matrixmetalloproteinasen zu untersuchen.
Biologie: Hilft beim Verständnis der Rolle von MMP-3 und MMP-12 in verschiedenen biologischen Prozessen, einschließlich Gewebsumbau und Entzündung.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es selektiv MMP-3 und MMP-12 hemmt. Die Verbindung bindet an die aktive Stelle dieser Enzyme und verhindert so, dass sie ihre Substrate spalten. Diese Hemmung reduziert den Abbau von extrazellulären Matrixkomponenten, was bei Erkrankungen wie chronischen Hautgeschwüren entscheidend ist .
Vergleich Mit ähnlichen Verbindungen
UK 370106 ist aufgrund seiner hohen Selektivität und Potenz gegen MMP-3 und MMP-12 einzigartig. Ähnliche Verbindungen umfassen:
Marimastat: Ein breitspektrumiger Matrixmetalloproteinase-Inhibitor mit geringerer Selektivität.
Batimastat: Ein weiterer breitspektrumiger Inhibitor mit Anwendungen in der Krebstherapie.
This compound zeichnet sich durch seine deutlich höhere Selektivität für MMP-3 und MMP-12 aus, was es zu einem wertvollen Werkzeug für die Untersuchung dieser spezifischen Enzyme macht.
Eigenschaften
IUPAC Name |
(3R)-3-[[(2S)-1-[[(1S)-2-methoxy-1-phenylethyl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamoyl]-6-(3-methyl-4-phenylphenyl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44N2O5/c1-24-21-25(19-20-29(24)26-14-8-6-9-15-26)13-12-18-28(22-31(38)39)33(40)37-32(35(2,3)4)34(41)36-30(23-42-5)27-16-10-7-11-17-27/h6-11,14-17,19-21,28,30,32H,12-13,18,22-23H2,1-5H3,(H,36,41)(H,37,40)(H,38,39)/t28-,30-,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMABJUGSNPHMN-BHYWQNONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(CC(=O)O)C(=O)NC(C(=O)NC(COC)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)CCC[C@H](CC(=O)O)C(=O)N[C@H](C(=O)N[C@H](COC)C2=CC=CC=C2)C(C)(C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(13aS)-2,3,6,7-tetramethoxy-9,12,13,13a-tetrahydrophenanthro[9,10-f]indolizine-11,14-dione](/img/structure/B31425.png)
![5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline](/img/structure/B31427.png)
